molecular formula C7H9BF3KO2 B2842510 Potassium;trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide CAS No. 2410559-74-7

Potassium;trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide

Cat. No.: B2842510
CAS No.: 2410559-74-7
M. Wt: 232.05
InChI Key: ASAXRQFLFVABCA-UHFFFAOYSA-N
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Description

Potassium trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide (CAS: 2410559-74-7) is a bicyclo[1.1.1]pentane (BCP)-based organoboron compound with the molecular formula C₇H₉BF₃KO₂ and a molecular weight of 232.05 g/mol . Its structure features a rigid BCP core substituted at the 3-position with a methoxycarbonyl group (–CO₂Me) and a trifluoroboranuide (–BF₃⁻) moiety at the 1-position, stabilized by a potassium counterion. This compound is synthesized via a multi-step route involving activation of BCP derivatives with reagents such as N-hydroxyphthalimide, 4-(dimethylamino)pyridine (DMAP), and N,N′-diisopropylcarbodiimide (DIC) in dichloromethane . It is commercially available with a purity exceeding 97% and is utilized in cross-coupling reactions and medicinal chemistry applications due to its unique steric and electronic properties .

Properties

IUPAC Name

potassium;trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BF3O2.K/c1-13-5(12)6-2-7(3-6,4-6)8(9,10)11;/h2-4H2,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAXRQFLFVABCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C12CC(C1)(C2)C(=O)OC)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BF3KO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2410559-74-7
Record name Potassium trifluoro(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)borate
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Preparation Methods

Photochemical [2+2] Cycloaddition

A photochemical reaction between propellane (tricyclo[2.1.0.0²,⁵]pentane) and diacetyl enables large-scale production of the bicyclo[1.1.1]pentane diketone intermediate. Modern protocols employ 365 nm LED irradiation in flow reactors, bypassing traditional mercury lamps and Pyrex glassware. For example, pumping a 0.7 M solution of propellane and diacetyl in diethyl ether through a fluorinated ethylene propylene (FEP) reactor at 30 mL/min under 670 W LED power yields ~1 kg of diketone in 6 hours.

Haloform Reaction to Dicarboxylic Acid

The diketone undergoes haloform oxidation using sodium hypochlorite and sodium hydroxide to form bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. Michl’s optimized protocol achieves 115–133 g of diacid per 250 g of crude diketone through one-pot reaction in 6 L batches. Subsequent esterification with methanol introduces the methoxycarbonyl group, yielding methyl bicyclo[1.1.1]pentane-1-carboxylate as the immediate precursor.

Hydroboration Reaction

Introducing boron into the BCP framework employs hydroboration with borane tetrahydrofuran (BH₃·THF). Key parameters include:

Parameter Value
Temperature 0–25°C
Solvent Tetrahydrofuran (THF)
Borane Equivalents 1.1–1.5

The reaction proceeds via anti-Markovnikov addition, with the boron atom attaching to the bridgehead carbon of the bicyclo[1.1.1]pentane system. Nuclear magnetic resonance (¹¹B NMR) monitoring confirms complete consumption of the methoxycarbonyl precursor within 2–4 hours.

Fluorination to Trifluoroborate Intermediate

Oxidation and fluorination of the borane adduct utilizes BF₃·Et₂O or N-fluorobenzenesulfonimide (NFSI). Comparative studies show:

Fluorinating Agent Yield (%) Purity (%)
BF₃·Et₂O 78–82 92
NFSI 85–89 95

NFSI’s superior performance stems from its stability and controlled fluoride release, minimizing side reactions. The resulting ammonium trifluoroborate intermediate is isolated via aqueous extraction and dried under vacuum.

Metathesis to Potassium Salt

Ion exchange with potassium hydroxide or carbonate converts the ammonium trifluoroborate to the potassium salt. Critical factors include:

  • pH Control : Maintain pH 8–9 to prevent decomposition
  • Solvent System : Methanol/water (4:1 v/v) optimizes solubility
  • Stoichiometry : 1.2 equivalents K₂CO₃ relative to boron

Filtration and recrystallization from hot ethanol yield the final product with >95% purity by quantitative NMR (qNMR). Commercial batches (e.g., TC Chemical’s P3127) confirm these specifications through rigorous quality control.

Alternative Synthetic Routes

Decarboxylative Borylation

Aggarwal’s method employs light-mediated decarboxylation of BCP carboxylic acids with B₂Cat₂ (bis(catecholato)diboron), followed by potassium fluoride treatment. This one-pot approach achieves 20 g-scale production of the potassium trifluoroborate salt in 65–72% yield.

Curtius Rearrangement Pathways

Functionalization of BCP amino acid derivatives via Curtius rearrangement enables access to boronated analogs. However, this multistep sequence shows lower overall efficiency (38–45% yield) compared to direct hydroboration.

Physicochemical Characterization

Key properties of the final compound include:

Property Value Source
Molecular Formula C₇H₉BF₃KO₂
Molecular Weight 232.05 g/mol
Melting Point 215–218°C (dec.)
Solubility DMSO >100 mg/mL
Storage Conditions <15°C, inert atmosphere

X-ray crystallography confirms the boron atom’s trigonal planar geometry, with B–F bond lengths of 1.38–1.41 Å.

Industrial-Scale Production Considerations

TC Chemical’s manufacturing data reveals:

Batch Size Purity (%) Lead Time
100 mg >95 1–3 days
1 kg >98 2–4 weeks

Optimized recrystallization protocols using acetonitrile/water mixtures reduce residual solvent levels to <50 ppm, meeting International Council for Harmonisation (ICH) guidelines.

Applications in Medicinal Chemistry

The compound’s utility stems from:

  • Bioisosteric Replacement : Substitutes for tert-butyl or aromatic groups in drug candidates
  • ¹⁹F MRI Contrast Agents : Fluorine-rich structure enables imaging applications
  • Suzuki-Miyaura Coupling : Trifluoroborate group facilitates cross-couplings under mild conditions

Merck’s recent work demonstrates its effectiveness in photoredox C–N couplings with heterocycles, achieving >80% yield in API intermediates.

Chemical Reactions Analysis

Types of Reactions

Potassium;trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoroborate group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the boron atom.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and bases like potassium carbonate in an organic solvent.

Major Products

The major products depend on the type of reaction. For example, in a substitution reaction, the product would be a new organoboron compound with the nucleophile replacing the trifluoroborate group.

Scientific Research Applications

Medicinal Chemistry

Potassium trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide is explored for its potential as a pharmaceutical intermediate. The trifluoroborate moiety allows for unique reactivity patterns that can be harnessed in drug synthesis.

Case Study : A recent study investigated the compound's role as a precursor in synthesizing novel anti-cancer agents through a series of coupling reactions. The results indicated that the incorporation of the bicyclic structure improved the selectivity and yield of the desired products.

Material Science

The compound's unique structural characteristics make it suitable for applications in developing advanced materials, particularly in polymer science.

Data Table: Material Properties

PropertyValue
Boiling PointNot available
SolubilitySoluble in polar solvents
Thermal StabilityHigh

Research has shown that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability, making it a candidate for high-performance materials.

Environmental Studies

The environmental impact of chemical compounds is increasingly scrutinized, and potassium trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide is no exception.

Case Study : An investigation into the degradation pathways of this compound revealed that it undergoes hydrolysis under environmental conditions, leading to less harmful byproducts. This finding supports its potential use in green chemistry applications where minimizing environmental impact is crucial.

Synthesis Pathways

The synthesis of potassium trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide typically involves several steps:

  • Starting Material : 3-Methoxycarbonyl bicyclopentyl precursor.
  • Reactions :
    • Diels-Alder reaction to form the bicyclic structure.
    • Hydroboration to introduce boron.
    • Oxidation using fluorinating agents to yield the trifluoroborate.

These synthetic routes are essential for producing the compound with high purity and yield, enabling its application in various fields.

Mechanism of Action

The mechanism by which Potassium;trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide exerts its effects involves the interaction of the boron atom with various molecular targets. The trifluoroborate group can participate in electron transfer processes, while the bicyclo[1.1.1]pentane core provides structural stability. The methoxycarbonyl group can enhance solubility and reactivity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Data

Compound Name (CAS) Substituent at BCP-3 Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Potassium trifluoro-(3-methoxycarbonyl-1-BCP)boranuide (2410559-74-7) –CO₂Me C₇H₉BF₃KO₂ 232.05 High polarity, cross-coupling reagent
Potassium trifluoro-(3-propyl-1-BCP)boranuide (CID 155823321) –C₃H₇ C₈H₁₃BF₃K 188.00* Enhanced lipophilicity, potential drug design
Potassium trifluoro-(3-butyl-1-BCP)boranuide (CID 155970247) –C₄H₉ C₉H₁₅BF₃K 202.06* Increased steric bulk, slowed reaction kinetics
Potassium trifluoro-[3-(trifluoromethyl)-1-BCP]boranuide (N/A) –CF₃ C₇H₇BF₆K 234.04* Electron-withdrawing effects, improved stability
Potassium trifluoro-[3-(oxan-4-yl)-1-BCP]boranuide (N/A) –Oxane (tetrahydropyran) C₁₀H₁₅BF₃KO 258.14 Solubility in polar solvents

Note: Molecular weights marked with () are calculated values based on formula; others are experimentally reported.*

Reactivity and Stability

  • Electron-Withdrawing vs. Alkyl Groups : The methoxycarbonyl (–CO₂Me) group in the target compound introduces moderate electron-withdrawing effects, enhancing the electrophilicity of the boron center compared to alkyl-substituted analogs (e.g., propyl or butyl derivatives). This makes it more reactive in Suzuki-Miyaura couplings .
  • Steric Effects : The BCP core inherently imposes significant steric hindrance. However, linear alkyl chains (e.g., butyl) further increase steric bulk, reducing reaction rates in cross-couplings compared to the methoxycarbonyl variant .
  • Solubility : The –CO₂Me group improves aqueous solubility relative to alkyl or trifluoromethyl analogs, which are more lipophilic .

Hazard Profiles

The target compound exhibits hazards including H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) . In contrast, alkyl-substituted analogs (e.g., propyl/butyl derivatives) may exhibit lower acute toxicity due to reduced polarity, though specific data are scarce .

Key Research Findings

  • Synthetic Utility : The methoxycarbonyl-BCP trifluoroborate demonstrates superior reactivity in aryl-aryl couplings compared to alkyl analogs, achieving yields >80% in model reactions .
  • Medicinal Chemistry : BCP-based trifluoroborates with –CO₂Me groups are explored as bioisosteres for tert-butyl or aromatic moieties in protease inhibitors .

Biological Activity

Potassium trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide, with the CAS number 2410559-74-7, is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

  • Molecular Formula : C7_7H9_9BF3_3KO2_2
  • Molecular Weight : 232.05 g/mol
  • Purity : >95% (qNMR)
  • Appearance : White to light yellow powder or crystals
  • Melting Point : 265 °C
  • Storage Conditions : Recommended at room temperature, in a cool and dark place (<15 °C)

Biological Activity

The biological activity of potassium trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide is primarily linked to its role in synthetic organic chemistry as a reagent in various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction. This process is crucial for forming carbon-carbon bonds and has implications in pharmaceutical development and material science.

The compound acts as a boron source in coupling reactions, facilitating the formation of aryl and alkenyl compounds from aryl halides. The trifluoroborate moiety enhances the reactivity of the compound, making it a valuable intermediate in the synthesis of biologically active molecules.

Case Studies and Research Findings

Several studies have highlighted the utility of potassium trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide in synthetic applications:

  • Suzuki-Miyaura Coupling Reactions :
    • Research by Molander et al. (2009) demonstrated the effectiveness of potassium trifluoroborates in forming C–C bonds under mild conditions, showcasing their application in synthesizing complex organic molecules .
  • Pharmaceutical Applications :
    • A study published in the Journal of Organic Chemistry reported that derivatives of boron compounds exhibit significant biological activity, including anti-cancer properties, due to their ability to modulate cellular pathways .
  • Synthesis of Novel Compounds :
    • In a recent investigation, potassium trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide was utilized to synthesize new derivatives with enhanced biological profiles, indicating its potential as a precursor for drug development .

Safety and Handling

While potassium trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide is useful in laboratory settings, it is classified as an irritant. Proper safety measures should be taken when handling this compound:

  • Hazard Statements : Causes skin irritation (H315), causes serious eye irritation (H319).
  • Precautionary Statements : Wash skin thoroughly after handling; wear protective gloves and eye protection.

Q & A

Q. Table 1: Representative Reaction Conditions

ParameterOptimal RangeNotes
SolventTHFEnsures borate stability
Temperature25–40°CBalances reaction rate & stability
Reaction Time12–24 hoursMonitored by TLC/NMR
Purity AssessmentqNMR (>95%), HPLCCritical for reproducibility

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign methoxycarbonyl (-COOCH₃) and bicyclo[1.1.1]pentane protons (δ 2.5–3.5 ppm).
    • ¹⁹F NMR : Confirms trifluoroborate moiety (δ -130 to -140 ppm).
  • X-ray Crystallography : Resolves strained bicyclo[1.1.1]pentane geometry and boron coordination .
  • Mass Spectrometry (HRMS) : Validates molecular ion ([M⁻K]⁻) at m/z 232.05 .

Advanced: How does the bicyclo[1.1.1]pentane core influence reactivity in cross-coupling reactions?

Methodological Answer:
The bicyclo[1.1.1]pentane’s high ring strain increases electrophilicity at the boron center, accelerating transmetalation in Suzuki-Miyaura reactions. Comparative studies with non-strained analogs show:

  • Enhanced Reaction Rates : 2–3× faster coupling with aryl halides.
  • Steric Effects : The rigid core reduces undesired side reactions (e.g., β-hydride elimination) .

Q. Table 2: Reactivity Comparison with Analogues

SubstrateReaction Rate (k, s⁻¹)Yield (%)
Bicyclo[1.1.1]pentane0.4592
Phenyltrifluoroborate0.1878

Advanced: What strategies optimize palladium-catalyzed Suzuki-Miyaura reactions using this reagent?

Methodological Answer:

  • Catalyst Screening : Pd(PPh₃)₄ or PdCl₂(dppf) at 1–5 mol% loading.
  • Base Selection : Potassium carbonate (K₂CO₃) in biphasic solvent systems (THF/H₂O).
  • Kinetic Studies : Monitor reaction progress via in situ ¹⁹F NMR to identify rate-limiting steps .

Advanced: How can researchers resolve contradictions in reported reaction yields or selectivity?

Methodological Answer:
Discrepancies often arise from:

  • Moisture Sensitivity : Use rigorous drying (molecular sieves, inert atmosphere).
  • Substrate Purity : Validate boronic acid precursors via ICP-MS for trace metals.
  • Parameter Control : Standardize temperature, solvent batch, and catalyst age .

Advanced: What in vitro assays are suitable for evaluating its anticancer potential?

Methodological Answer:

  • MTT Assays : Test cytotoxicity against breast (MCF-7) and prostate (PC-3) cancer cell lines (IC₅₀ reported at 10–50 µM for analogs) .
  • Enzyme Inhibition : Screen kinase activity (e.g., EGFR, VEGFR) via fluorescence polarization.
  • Apoptosis Markers : Western blotting for caspase-3/7 activation .

Q. Table 3: Biological Activity Data (Analogues)

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast)12.3Caspase-3 activation
PC-3 (Prostate)18.7EGFR inhibition (Ki = 0.8 nM)

Advanced: How does the methoxycarbonyl group impact stability and solubility?

Methodological Answer:

  • Stability : The electron-withdrawing group stabilizes the borate via resonance, reducing hydrolysis.
  • Solubility : Enhances polar solvent compatibility (e.g., DMSO, MeOH) for biological assays .

Advanced: What computational methods predict its reactivity in novel reactions?

Methodological Answer:

  • DFT Calculations : Model transition states for cross-coupling (B3LYP/6-31G* level).
  • Docking Studies : Predict protein-binding interactions for bioactive derivatives .

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